5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride
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Overview
Description
5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride: is a chemical compound with the molecular formula C9H14Cl2FN3O .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as .
Attachment of the Piperidin-3-yloxy Group: The piperidin-3-yloxy group is attached through an etherification reaction, where the hydroxyl group of the piperidine derivative reacts with the pyrimidine core.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the piperidine ring.
Reduction: Reduction reactions can occur at the pyrimidine core, particularly at the fluorine-substituted position.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the pyrimidine core.
Substitution: Substituted derivatives at the fluorine position.
Scientific Research Applications
5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as and , which are crucial for DNA synthesis and cell division.
Pathways Involved: By inhibiting these enzymes, the compound disrupts DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer agent that also targets thymidylate synthase.
5-Fluoro-2’-deoxyuridine: Another fluorinated pyrimidine with similar enzyme inhibition properties.
Uniqueness
5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride is unique due to its specific structural features, such as the piperidin-3-yloxy group, which enhances its binding affinity and selectivity for certain molecular targets compared to other fluorinated pyrimidines .
Properties
IUPAC Name |
5-fluoro-2-piperidin-3-yloxypyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O.2ClH/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8;;/h4-5,8,11H,1-3,6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCGWOYMGOEPDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC=C(C=N2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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